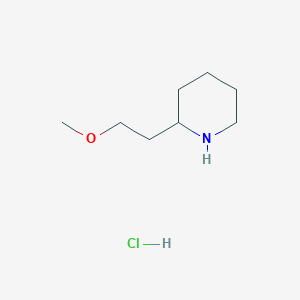

2-(2-Methoxyethyl)Piperidine Hydrochloride

Description

2-(2-Methoxyethyl)Piperidine Hydrochloride is a piperidine derivative characterized by a methoxyethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₈H₁₆ClNO (MW: 193.67 g/mol), with a melting point of 108–112°C and a boiling point of 189.9°C at standard pressure . The compound is synthesized via functionalization of the piperidine backbone, often involving alkylation or substitution reactions. It is primarily used in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. Its methoxyethyl group enhances solubility and modulates pharmacokinetic properties, making it a scaffold of interest in medicinal chemistry .

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFYKXCYHJPLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673800 | |

| Record name | 2-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185088-10-1 | |

| Record name | 2-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Synthesis

2-(2-Methoxyethyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. This compound can undergo several chemical reactions, including:

- Oxidation : Utilizing oxidizing agents like potassium permanganate.

- Reduction : Involving reagents such as lithium aluminum hydride.

- Substitution Reactions : Where the methoxyethyl group can be replaced by other nucleophiles.

These reactions are crucial for developing new chemical entities and enhancing synthetic methodologies in organic chemistry .

Pharmaceutical Applications

The compound is explored for its potential therapeutic effects, particularly in drug development. Piperidine derivatives are known to play a vital role in the pharmaceutical industry, serving as building blocks for various drugs. Notable applications include:

- Antipsychotic Agents : Research indicates that derivatives of piperidine, including this compound, may contribute to the synthesis of antipsychotic medications such as Melperone .

- Alzheimer's Disease Treatment : The compound may be involved in synthesizing donepezil analogs, which are used to treat Alzheimer's disease .

Biological Research

In biological studies, this compound is utilized to investigate its interactions with biological systems:

- Receptor Binding Studies : The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. This property is essential for understanding its mechanism of action and potential therapeutic targets.

- Development of New Pharmaceuticals : It is being studied for its role in developing novel compounds that target specific biological pathways .

Industrial Applications

In industrial settings, this compound is used as a reagent in various processes:

- Fine Chemicals Production : It contributes to the synthesis of fine chemicals used in multiple applications across different industries.

- Forensic Science and Clinical Diagnostics : Its properties are leveraged in biomedical research and forensic investigations .

Case Study 1: Synthesis of Antipsychotic Drugs

Recent research has highlighted the use of piperidine derivatives like this compound in synthesizing antipsychotic drugs. A study demonstrated that modifying the piperidine structure could enhance efficacy and reduce side effects compared to existing medications .

Case Study 2: Alzheimer’s Disease Treatment Developments

A significant study focused on the synthesis of donepezil analogs using piperidine derivatives. The research showed promising results in improving cognitive function in animal models, suggesting potential for future clinical applications .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine derivatives are widely studied for their pharmacological and structural diversity. Below is a comparative analysis of 2-(2-Methoxyethyl)Piperidine Hydrochloride with structurally or functionally related compounds:

Structural Analogues

Key Observations :

- Substituent Effects : The methoxyethyl group in the target compound improves solubility compared to aromatic substituents (e.g., phenyl or thienyl groups in ).

- Pharmacological Targets: GZ-273B () targets vesicular monoamine transporters (VMAT-2), whereas 2-(2-Methoxyethyl)Piperidine HCl lacks direct receptor-binding data but is structurally optimized for CNS penetration.

Biological Activity

2-(2-Methoxyethyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution on the piperidine ring, which may influence its pharmacological properties. Research indicates that it interacts with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₈H₁₈ClNO

- Molecular Weight : 175.69 g/mol

Research has identified several mechanisms through which this compound exerts its biological effects:

-

Enzyme Inhibition :

- The compound has shown potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease contexts, particularly Alzheimer's disease .

- Inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

-

Ion Channel Modulation :

- Studies suggest that the compound may modulate the activity of specific ion channels, impacting cellular excitability and neurotransmission. This interaction is significant for understanding its role in neurological disorders.

-

Neurotransmitter Interaction :

- Preliminary findings indicate that this compound may influence dopamine and serotonin pathways, suggesting its potential as a mood stabilizer or antidepressant agent.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Neuroprotective Studies :

- Cytotoxicity Assessments :

-

Behavioral Studies :

- Animal models treated with the compound exhibited reduced depressive-like behaviors in forced swim tests, supporting its antidepressant effects.

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxyethyl)Piperidine Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three stages: (1) preparation of a piperidine intermediate via hydrogenation of a pyridine derivative using catalysts like Pd/C under H₂ gas; (2) ethoxylation to introduce the methoxyethyl group; (3) substitution and salt formation with HCl. Optimization can be achieved by adjusting reaction parameters such as temperature (e.g., 50–80°C for hydrogenation), solvent polarity, and stoichiometric ratios. Monitoring reaction progress via HPLC or TLC ensures purity . For salt formation, controlled addition of HCl in anhydrous conditions prevents byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm molecular structure via H and C NMR, focusing on characteristic peaks (e.g., piperidine ring protons at δ 1.4–2.8 ppm, methoxyethyl protons at δ 3.2–3.5 ppm).

- HPLC : Assess purity (>98% recommended) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₆ClNO).

- Melting Point : Compare observed values (e.g., 150–155°C) with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid contact with strong oxidizers (e.g., KMnO₄) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization : Use deuterated solvents consistently (e.g., D₂O for protonated salts).

- 2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals.

- Control Experiments : Compare spectra with a pure reference standard synthesized in-house .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C/60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for receptors (e.g., GPCRs).

- In Vitro Assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination via fluorescence-based assays).

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomal incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.